![molecular formula C13H13F2N3S B6457524 6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine CAS No. 2548976-80-1](/img/structure/B6457524.png)

6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

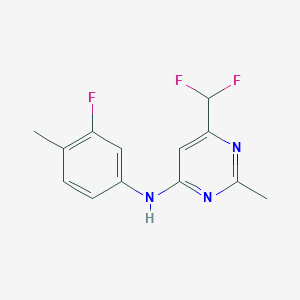

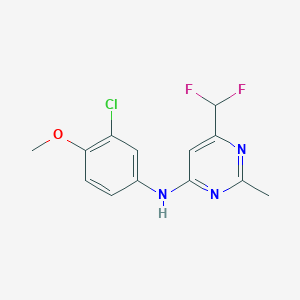

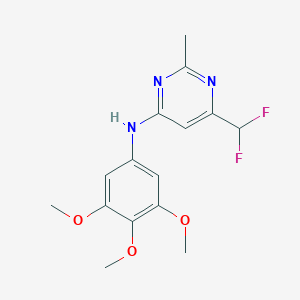

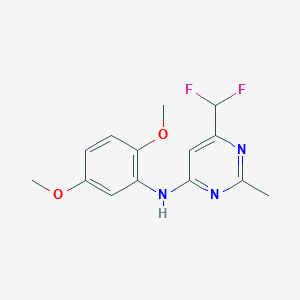

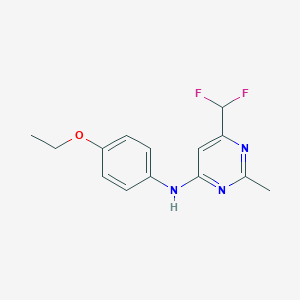

The compound is a pyrimidine derivative, which is a type of organic compound . Pyrimidines are key components of biological molecules like DNA and RNA and are also found in many pharmaceuticals .

Synthesis Analysis

Pyrimidines can be synthesized through several methods. One common method involves the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides .Molecular Structure Analysis

The molecular structure of pyrimidines can be analyzed using various techniques such as X-ray structural analysis, as well as IR and NMR spectroscopy .Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions. For example, difluoromethylation processes based on X–CF2H bond formation have been studied extensively .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can be influenced by various factors such as the presence of substituents and the specific conditions under which they are studied .Applications De Recherche Scientifique

6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine has been used in a variety of scientific research applications, including the synthesis of organic molecules, the study of biological processes, and the development of new drugs. It has been used as a substrate for enzymatic reactions, as a ligand for binding proteins, and as a tool for studying the structure and function of biological molecules. It has also been used as a fluorescent label for imaging biological processes.

Mécanisme D'action

Target of Action

Pyridopyrimidines, a class of compounds to which this molecule belongs, are known to interact with several therapeutic targets .

Mode of Action

It’s known that pyridopyrimidines can interact with their targets in various ways, leading to different biological activities .

Biochemical Pathways

Pyridopyrimidines are known to be involved in numerous biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

For instance, the presence of difluoromethyl and methylsulfanyl groups could influence its absorption and distribution .

Result of Action

Given the therapeutic potential of pyridopyrimidines, it can be inferred that this compound may have significant effects at the molecular and cellular levels .

Avantages Et Limitations Des Expériences En Laboratoire

6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine has a number of advantages for use in laboratory experiments. It is a simple and efficient compound to synthesize, and is of high purity. It is also a highly versatile compound, with a wide range of applications in scientific research. However, it is important to note that this compound is a relatively new compound, and its potential is only beginning to be explored. As such, there may be some limitations in terms of its use in laboratory experiments.

Orientations Futures

Given its wide range of applications, there are a number of potential future directions for the use of 6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine in scientific research. These include the use of this compound as a tool for studying the structure and function of biological molecules, the development of new drugs based on this compound, and the use of this compound as a fluorescent label for imaging biological processes. In addition, further research into the biochemical and physiological effects of this compound is needed to fully understand its potential.

Méthodes De Synthèse

6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine is synthesized by a reaction between 2-methyl-6-difluoromethyl-pyrimidin-4-amine and 3-(methylsulfanyl)phenyl isocyanide. The reaction is conducted in aqueous acetic acid at ambient temperature and pressure, and yields the desired product in good yield. The reaction is simple and efficient, and the product is of high purity.

Safety and Hazards

Propriétés

IUPAC Name |

6-(difluoromethyl)-2-methyl-N-(3-methylsulfanylphenyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3S/c1-8-16-11(13(14)15)7-12(17-8)18-9-4-3-5-10(6-9)19-2/h3-7,13H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTOTUVVLAQFHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC(=CC=C2)SC)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457476.png)

![N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6457492.png)

![2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457494.png)

![2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457512.png)

![4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6457540.png)

![6-(difluoromethyl)-2-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457548.png)